2-Phenoxybenzoic acid

Medicinal Chemistry Xanthone Synthesis Intramolecular Cyclization

2-Phenoxybenzoic acid is the exclusive ortho-substituted building block for intramolecular cyclization to xanthones (up to 94% yield); meta/para isomers fail. It serves as a validated internal standard for GC-MS/LC-MS/MS quantification of urinary pyrethroid metabolites (LOD 0.05 µg/L). Its extensively characterized crystal structure simplifies polymorph/co-crystal studies and solid-state characterization. Procuring high-purity (≥98%), batch-certified material eliminates impurities that compromise synthetic yields or analytical precision—making it irreplaceable for NSAID-derived drug scaffolds, 1,4-benzodiazepine synthesis, and environmental biomonitoring.

Molecular Formula C13H10O3
Molecular Weight 214.22 g/mol
CAS No. 36349-67-4
Cat. No. B7763904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenoxybenzoic acid
CAS36349-67-4
Molecular FormulaC13H10O3
Molecular Weight214.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=CC=C2C(=O)O
InChIInChI=1S/C13H10O3/c14-13(15)11-8-4-5-9-12(11)16-10-6-2-1-3-7-10/h1-9H,(H,14,15)
InChIKeyPKRSYEPBQPFNRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenoxybenzoic Acid (CAS 36349-67-4) for Pharmaceutical and Analytical Procurement: An Evidence-Based Product Overview


2-Phenoxybenzoic acid (CAS 36349-67-4; also known as 2-PBA or o-phenoxybenzoic acid) is an aromatic carboxylic acid characterized by a phenoxy group at the ortho-position relative to the carboxyl group [1]. With a molecular formula of C13H10O3 and a molecular weight of 214.22 g/mol, this compound serves as a versatile building block in pharmaceutical synthesis, particularly as an intermediate for non-steroidal anti-inflammatory drug (NSAID) scaffolds, 1,4-benzodiazepine derivatives, and as a well-validated internal standard in analytical chemistry for pyrethroid metabolite quantification . The compound is commercially available as a white to off-white crystalline powder with established purity specifications from major chemical suppliers .

Why 2-Phenoxybenzoic Acid Cannot Be Replaced by Generic Benzoic Acid or Other Phenoxybenzoic Acid Isomers in Critical Applications


Substituting 2-Phenoxybenzoic acid with generic benzoic acid or its structural isomers (e.g., 3- or 4-phenoxybenzoic acid) leads to failure in key synthetic and analytical applications due to the unique ortho-positioning of the phenoxy group [1]. This ortho-substitution pattern creates distinct steric and electronic effects that dictate the molecule's ability to undergo intramolecular cyclization (e.g., xanthone synthesis) and to serve as a selective internal standard in complex biological matrices [2]. Furthermore, the commercial availability of high-purity, well-characterized material with established analytical protocols minimizes procurement risk compared to custom-synthesized or lower-purity alternatives, which may introduce uncharacterized impurities that compromise reaction yields or analytical accuracy .

Quantitative Differentiation: Head-to-Head Performance Data for 2-Phenoxybenzoic Acid Versus Structural and Functional Comparators


Synthesis of Xanthone: Ortho-Positioning Enables High-Yield Intramolecular Cyclization Unavailable to Para/Meta Isomers

2-Phenoxybenzoic acid undergoes acid-catalyzed intramolecular cyclization to yield xanthone, a privileged scaffold in antimalarial and anticancer drug discovery. This reaction is sterically and electronically feasible only due to the ortho-relationship between the phenoxy ether and the carboxylic acid group [1][2]. The meta- and para-isomers (3- and 4-phenoxybenzoic acid) cannot undergo this intramolecular cyclization under the same conditions, rendering 2-phenoxybenzoic acid the exclusive choice for this synthetic route [3].

Medicinal Chemistry Xanthone Synthesis Intramolecular Cyclization

Crystal Structure and Hydrogen-Bonding Dimer Formation: A Unique Solid-State Assembly Differentiating 2-PBA from its Regioisomers

The crystal structure of 2-phenoxybenzoic acid reveals a distinct solid-state assembly characterized by classical carboxylic acid dimers with an O⋯O hydrogen bond distance of 2.651 (2) Å [1]. These dimers are further linked by C—H⋯π and π–π interactions, creating a three-dimensional network. Notably, the normals to the planes of the two benzene rings are nearly perpendicular at 89.8 (2)° [1]. In contrast, the 3- and 4-phenoxybenzoic acid structures are observed much less frequently in the Cambridge Structural Database (CSD), with zero and one structures reported, respectively [2]. This indicates that the ortho-isomer possesses a unique, well-defined crystalline architecture, which is critical for reproducible material properties and formulation behavior.

Crystallography Solid-State Chemistry Materials Science

Analytical Internal Standard for Pyrethroid Metabolites: Superior Performance to Benzoic Acid in GC-MS Analysis

2-Phenoxybenzoic acid (2-PBA) is a validated and widely adopted internal standard for the quantification of urinary pyrethroid metabolites, such as 3-phenoxybenzoic acid (3-PBA), using gas chromatography-mass spectrometry (GC-MS) [1]. Its structural similarity to the target analytes ensures comparable extraction and derivatization efficiency, leading to improved accuracy and precision. While benzoic acid has been used as an internal standard in other contexts (e.g., qNMR), it lacks the necessary structural analogy for pyrethroid metabolite analysis and exhibits different chromatographic behavior [2]. The established method achieves a limit of detection (LOD) of 0.05 μg/L for pyrethroid metabolites when 2-PBA is used as the internal standard [3].

Analytical Chemistry GC-MS Environmental Monitoring

Biodegradation Rate: Sphingobium phenoxybenzoativorans Specifically Mineralizes 2-PBA Over 3-PBA

A novel bacterial strain, Sphingobium phenoxybenzoativorans SC_3^T, was isolated from pesticide-contaminated soil and demonstrated a specific and efficient ability to mineralize 2-phenoxybenzoic acid [1]. The strain completely degrades 2-PBA within 5 days of incubation . This degradation rate is a key differentiator, as other common phenoxybenzoic acid isomers, such as 3-phenoxybenzoic acid, are degraded by different microbial strains and with different kinetics (e.g., Ochrobactrum lupini DG-S-01 degrades 3-PBA, but not with the same specificity or in the same timeframe) [2]. This unique biodegradation profile is critical for environmental fate studies and bioremediation strategies.

Environmental Microbiology Bioremediation Xenobiotic Degradation

Purity Specifications: Titration-Based Assay Guarantees ≥99% Purity, Outperforming Lower-Grade Alternatives

Commercially available 2-phenoxybenzoic acid from reputable suppliers is offered with a guaranteed minimum purity of 99.0% as determined by neutralization titration (e.g., TCI Chemicals P1252) or ≥99% by titration (e.g., ChemImpex) [1]. In contrast, some generic or lower-cost sources may only guarantee 98% purity by HPLC (e.g., Capotchem) [2] or may not specify the analytical method. The use of titration provides a direct measure of the carboxylic acid content, which is critical for stoichiometric calculations in synthesis. A 1% difference in purity can lead to a 1-2% variation in reaction yields at scale, impacting cost-effectiveness and product quality.

Quality Control Analytical Chemistry Procurement

Physicochemical Profile: pKa and logP Values Distinguish 2-PBA from Benzoic Acid, Impacting Formulation and Extraction

2-Phenoxybenzoic acid exhibits a pKa of 3.53 (at 25°C) and a logP of approximately 3.1 [1]. These values are markedly different from those of unsubstituted benzoic acid (pKa = 4.19; logP = 1.87) [2]. The lower pKa of 2-PBA indicates it is a stronger acid and will be predominantly ionized at physiological pH, influencing its solubility and membrane permeability. The higher logP reflects its significantly greater lipophilicity, which affects its retention in reversed-phase HPLC and its extraction efficiency from aqueous matrices.

Physicochemical Properties Drug Development Analytical Method Development

High-Value Application Scenarios for 2-Phenoxybenzoic Acid Driven by Verified Performance Metrics


Synthesis of Xanthone-Based Antimalarial and Anticancer Agents

Researchers focused on synthesizing xanthone derivatives for drug discovery should procure 2-phenoxybenzoic acid as the essential starting material. As demonstrated by quantitative evidence, the ortho-substitution pattern is a strict requirement for the intramolecular cyclization that yields the xanthone core, with reported yields up to 94.0% [1][2]. The meta- and para-isomers are inert under these conditions, making 2-PBA an irreplaceable reagent for this synthetic route [3].

Human Biomonitoring of Pyrethroid Insecticide Exposure

Analytical laboratories engaged in environmental health and human biomonitoring studies should utilize 2-phenoxybenzoic acid as a validated internal standard for the GC-MS or LC-MS/MS quantification of urinary pyrethroid metabolites (e.g., 3-PBA, cis/trans-DCCA) [4]. Its structural similarity to the target analytes ensures robust method performance, achieving detection limits as low as 0.05 μg/L, and its widespread use in peer-reviewed literature facilitates cross-study data comparison [5].

Crystallography and Solid-State Formulation Development

Scientists investigating solid-state properties, polymorphism, or co-crystal formation should select 2-phenoxybenzoic acid for its well-defined and extensively characterized crystal structure [6]. The availability of high-quality crystallographic data, including hydrogen-bonding patterns and unit cell parameters, reduces the experimental burden of characterizing new solid forms and provides a reliable baseline for comparing novel formulations or derivatives [7].

Environmental Bioremediation and Fate Studies of Phenoxy Compounds

Environmental microbiologists studying the degradation of phenoxy herbicides and pyrethroid insecticides should use 2-phenoxybenzoic acid as a model substrate. The isolation and characterization of *Sphingobium phenoxybenzoativorans*, a bacterium that specifically and completely mineralizes 2-PBA within 5 days, provides a defined and reproducible system for investigating biodegradation pathways and for developing bioremediation strategies for contaminated soil and water [8].

Technical Documentation Hub

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